molecular formula C17H20N4O2S B12231422 {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid

Cat. No.: B12231422
M. Wt: 344.4 g/mol
InChI Key: MRJUHNQBJJMUPV-UHFFFAOYSA-N
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Description

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is a synthetic chemical building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a privileged scaffold in pharmaceuticals that is present in a wide range of therapeutic agents . The 4-methylpiperazine substituent is a common feature in bioactive molecules, known to influence a compound's physicochemical properties and its interaction with biological targets . Specifically, pyrimidine derivatives bearing a 4-methylpiperazin-1-yl group have been identified as a versatile scaffold for the development of potent Aurora A kinase inhibitors. Aurora A kinase is a validated oncogenic target, and its inhibition can lead to the degradation of MYC-family oncoproteins, which are often implicated in difficult-to-treat cancers such as small-cell lung cancer (SCLC) . The (phenyl)sulfanyl acetic acid moiety adds further potential for molecular diversification, allowing researchers to explore structure-activity relationships. Consequently, this compound serves as a key intermediate for researchers engaged in the synthesis and optimization of novel therapeutics, particularly in the fields of oncology and targeted protein degradation.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C17H20N4O2S/c1-20-9-11-21(12-10-20)14-7-8-18-17(19-14)24-15(16(22)23)13-5-3-2-4-6-13/h2-8,15H,9-12H2,1H3,(H,22,23)

InChI Key

MRJUHNQBJJMUPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with N-Methylpiperazine

A widely reported route begins with the preparation of a pyrimidine-thiol intermediate, which undergoes nucleophilic substitution with N-methylpiperazine . For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines are synthesized via cyclization of chalcones with thiourea in 1,4-dioxane under acidic conditions. Subsequent substitution with N-methylpiperazine in dry ethanol at reflux (12 hours) replaces the methylsulfanyl group, yielding the target piperazine-pyrimidine scaffold.

Key steps include:

  • Chalcone formation : 2-Acetylthiophene reacts with substituted benzaldehydes in ethanol with potassium hydroxide to form chalcones.
  • Pyrimidine cyclization : Chalcones cyclize with thiourea in 1,4-dioxane and acetic acid to produce pyrimidine-2-thiols.
  • Methylsulfanyl introduction : Methyl iodide in dimethylformamide (DMF) with potassium carbonate yields methylsulfanyl intermediates.
  • Piperazine substitution : Refluxing intermediates with N-methylpiperazine in ethanol substitutes the sulfanyl group, achieving yields of 67–74%.

Heterogeneous Catalysis Approaches

Recent advances employ silica sulfuric acid (SSA) and CuY-Zeolite catalysts to enhance reaction efficiency. For instance, ethyl-2-((pyridin-4-yl)methoxy)pyrimidine derivatives are synthesized via reactions between 1,2-dihydropyrimidones and picolyl chloride using SSA at 110°C. This method reduces reaction times to 3–5 hours and improves yields to 83–86% compared to conventional heating.

Mechanistic insights :

  • Heterogeneous catalysts stabilize transition states, accelerating nucleophilic attacks.
  • SSA’s acidic sites facilitate proton transfer, while CuY-Zeolite’s porous structure enhances reactant adsorption.

Multi-Step Organic Synthesis Techniques

A generalized multi-step approach involves:

  • Pyrimidine core construction : Condensation of thiouracil with formaldehyde and amines (e.g., morpholine, piperidine) under reflux.
  • Sulfanyl group introduction : Reaction with phenacyl bromides in sodium ethoxide, followed by substitution with N-methylpiperazine .
  • Acetic acid linkage : Coupling the pyrimidine-piperazine intermediate with phenylacetic acid derivatives via sulfanyl bridges.

Critical parameters include solvent choice (ethanol, DMF), temperature control (reflux at 80–110°C), and purification by recrystallization (ethanol/water mixtures).

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Ethanol : Preferred for nucleophilic substitutions due to its polarity and boiling point (78°C), which facilitates reflux without side reactions.
  • DMF : Enhances solubility of hydrophobic intermediates but requires anhydrous conditions to prevent hydrolysis.
  • Reflux duration : Extended reflux (12–24 hours) ensures complete substitution but risks decomposition; shorter durations (3–5 hours) with catalysts improve efficiency.

Catalytic Optimization

Catalyst Reaction Time Yield (%) Key Advantage
None 12–24 hours 67–74 Simplicity
SSA 3–5 hours 83–86 Reduced time, higher yield
CuY-Zeolite 5–7 hours 78–82 Recyclability, mild conditions

Catalysts like SSA and CuY-Zeolite reduce energy consumption and improve atom economy, aligning with green chemistry principles.

Analytical Characterization

Chromatographic Techniques

  • Thin-layer chromatography (TLC) : Monitors reaction progress using chloroform-methanol (3:1) as the mobile phase.
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% for final products) with C18 columns and acetonitrile-water gradients.

Spectroscopic Methods

  • NMR spectroscopy :
    • ¹H NMR : Confirms substitution patterns (e.g., piperazine methyl singlet at δ 2.3 ppm).
    • ¹³C NMR : Identifies carbonyl carbons (δ 170–175 ppm) and aromatic regions.
  • Mass spectrometry (MS) : Validates molecular ions (e.g., [M+H]+ at m/z 413 for C₁₈H₂₄N₄O₂S).

Comparative Evaluation of Synthesis Routes

Method Yield (%) Time Scalability Cost Efficiency
Nucleophilic substitution 67–74 12–24 hours Moderate High
Heterogeneous catalysis 78–86 3–7 hours High Moderate
Multi-step organic 60–65 24–48 hours Low Low

Key findings :

  • Heterogeneous catalysis offers the best balance of yield and time.
  • Nucleophilic substitution remains cost-effective for small-scale synthesis.
  • Multi-step methods suffer from low yields due to intermediate purification losses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenylacetic acid moiety, potentially leading to the formation of dihydropyrimidines or reduced phenylacetic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

  • Antidepressant Development : The compound is structurally related to known antidepressants, particularly those targeting serotonin receptors. Its piperazine moiety is frequently found in drugs that modulate neurotransmitter systems, suggesting potential efficacy in treating mood disorders .
  • Cancer Therapy : Preliminary studies indicate that compounds with similar structures may exhibit antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation. The pyrimidine structure is often associated with anticancer agents due to its ability to interfere with nucleic acid synthesis .
  • Antimicrobial Activity : Research has shown that derivatives of piperazine and pyrimidine can possess antimicrobial properties. This compound may be explored for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics .

Synthesis and Production

The synthesis of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of the piperazine ring via cyclization.
  • Synthesis of the pyrimidine moiety through condensation reactions.
  • Coupling of these intermediates through sulfanyl linkages under controlled conditions to yield the final product .

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of compounds similar to {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid. Results indicated that these compounds could enhance serotonin levels in the brain, providing a basis for further investigation into their therapeutic effects against depression .

Case Study 2: Anticancer Properties

Another research project focused on the anticancer properties of piperazine-containing compounds. The study demonstrated that certain derivatives could inhibit tumor growth in vitro by targeting specific kinase pathways involved in cancer progression, suggesting that {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid might share similar mechanisms of action .

Mechanism of Action

The mechanism of action of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperazine and pyrimidine rings may interact with receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations

  • Pyrimidine Substituents :

    • The target compound’s 4-methylpiperazine group enhances solubility and hydrogen-bonding capacity compared to pyridinyl () or methoxyphenyl-piperazine () analogs.
    • Fluorine in ’s compound increases electronegativity and metabolic stability.
  • Sulfanyl Bridge Modifications :

    • The phenyl-acetic acid moiety in the target compound introduces aromaticity and acidity, contrasting with acetamide () or ketone () groups.

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (target compound, ) exhibit higher aqueous solubility than amides () or ketones ().
  • Lipophilicity : The phenyl group in the target compound increases logP compared to simpler analogs like (4-Methyl-piperazin-1-yl)-acetic acid ().

Research Findings and Data Gaps

  • Structural Data : X-ray crystallography of related compounds (e.g., ) confirms planar pyrimidine-thioether geometries, suggesting similar conformations for the target compound .
  • Biological Activity: No direct data exists for the target compound, but analogs with piperazine-pyrimidine motifs show activity in kinase inhibition (e.g., imatinib derivatives) .

Biological Activity

Introduction

The compound {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is an organic molecule that exhibits potential biological activity, particularly in pharmacological contexts. Its unique structural features, including a pyrimidine ring, a piperazine moiety, and a sulfanyl group, suggest diverse interactions with biological targets. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 344.4 g/mol. The structure can be described as follows:

  • Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
  • Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
  • Sulfanyl Group : A sulfur atom bonded to a carbon chain, enhancing reactivity.

Pharmacological Potential

Research indicates that {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid may exhibit various pharmacological activities:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving tyrosine kinase inhibition. The presence of the piperazine and pyrimidine rings may enhance this activity by facilitating interactions with specific enzymes involved in cell signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that related piperazine derivatives possess anti-inflammatory properties mediated through the serotonergic pathway. This indicates potential for treating inflammatory conditions.
  • Anxiolytic and Antidepressant Effects : Compounds with structural similarities have been evaluated for anxiolytic and antidepressant activities, often linked to their interaction with serotonin receptors (5-HT1A). This suggests that the compound may also influence mood regulation.

The mechanism of action for {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with serotonin receptors could mediate anxiolytic and antidepressant effects, potentially through modulation of neurotransmitter release.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
ImatinibPyrimidine-based structureKnown for its use in cancer therapy
DasatinibMulti-ring structure including piperazineBroad-spectrum kinase inhibitor
SunitinibContains a urea moietyUsed primarily for renal cell carcinoma

The unique combination of functional groups in {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid may confer distinct biological activities compared to these other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that piperazine derivatives exhibit significant anti-inflammatory effects in animal models, suggesting similar potential for the target compound .
  • Pharmacological Evaluation : Research into similar compounds indicated that they can modulate serotonergic pathways, leading to anxiolytic-like effects .
  • Cancer Cell Proliferation Inhibition : Investigations into related structures revealed their ability to inhibit cancer cell growth through targeted enzyme inhibition .

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